molecular formula C17H19F3N4O B2562414 1-[2-(1H-imidazol-1-yl)ethyl]-4-[2-(trifluoromethyl)benzoyl]piperazine CAS No. 1396803-12-5

1-[2-(1H-imidazol-1-yl)ethyl]-4-[2-(trifluoromethyl)benzoyl]piperazine

Cat. No.: B2562414
CAS No.: 1396803-12-5
M. Wt: 352.361
InChI Key: PLBNKFWKWCDYQA-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted at the 1-position with a 2-(1H-imidazol-1-yl)ethyl group and at the 4-position with a 2-(trifluoromethyl)benzoyl moiety. Such structural features are common in bioactive molecules targeting enzymes or receptors, particularly in the CNS or antimicrobial domains .

Properties

IUPAC Name

[4-(2-imidazol-1-ylethyl)piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N4O/c18-17(19,20)15-4-2-1-3-14(15)16(25)24-11-9-22(10-12-24)7-8-23-6-5-21-13-23/h1-6,13H,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLBNKFWKWCDYQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C=CN=C2)C(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(1H-imidazol-1-yl)ethyl]-4-[2-(trifluoromethyl)benzoyl]piperazine typically involves multi-step organic reactions. One common route includes the alkylation of imidazole with an appropriate alkyl halide to introduce the ethyl group. This is followed by the acylation of the piperazine ring with 2-(trifluoromethyl)benzoyl chloride under basic conditions. The reaction conditions often require the use of solvents like dichloromethane or tetrahydrofuran and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-[2-(1H-imidazol-1-yl)ethyl]-4-[2-(trifluoromethyl)benzoyl]piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction can lead to the formation of secondary amines .

Scientific Research Applications

1-[2-(1H-imidazol-1-yl)ethyl]-4-[2-(trifluoromethyl)benzoyl]piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(1H-imidazol-1-yl)ethyl]-4-[2-(trifluoromethyl)benzoyl]piperazine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, making it useful in coordination chemistry. Additionally, the compound can interact with biological macromolecules such as proteins and nucleic acids, influencing their function and activity .

Comparison with Similar Compounds

Substituent Variations on the Piperazine Core

  • Trifluoromethyl vs. The nitro group may reduce metabolic stability compared to the trifluoromethyl group . 1-[2-(3-[125I]iodo-4-aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine (): Retains the trifluoromethylphenyl group but adds a radioiodinated arylethyl chain. This modification highlights applications in radioligand development for biodistribution studies .

Linker and Functional Group Modifications

  • Ethyl-Imidazole vs. Benzyl-Imidazole Linkers :
    • 1-[(1-Methylimidazol-2-yl)(phenyl)methyl]piperazine (): Uses a benzyl linker instead of ethyl, reducing conformational flexibility. This may decrease binding affinity in targets requiring precise spatial orientation .
    • 1-(3-Methylbenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine (): Replaces the benzoyl group with a benzyl substituent, eliminating the carbonyl’s hydrogen-bond acceptor role. This change could reduce interactions with serine or tyrosine residues in enzymatic targets .

Complex Hybrid Structures

  • Ketoconazole Analogs (): (±)-Cis-1-acetyl-4-[4-[[2-(2,4-dichlorophenyl)-2-((5-(4-(trifluoromethyl)phenyl)-1H-imidazol-1-yl)methyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazine (30): Incorporates a dioxolane ring and acetylated piperazine, enhancing steric bulk and metabolic resistance. The trifluoromethyl group here improves antifungal activity compared to non-halogenated analogs .

Physicochemical and Spectroscopic Properties

  • NMR and IR Data :
    • The trifluoromethyl group in the target compound would show a distinct $^{19}\text{F}$ NMR signal near -60 ppm, as seen in analogs like 1-[3-(trifluoromethyl)benzoyl]piperazine (). Imidazole protons resonate at δ 7.0–8.5 ppm in $^1\text{H}$ NMR, consistent with ’s data for 1-((4'-fluorophenyl)piperazin-1-yl)methyl-imidazole .

Biological Activity

1-[2-(1H-imidazol-1-yl)ethyl]-4-[2-(trifluoromethyl)benzoyl]piperazine is a synthetic compound that combines the piperazine moiety with imidazole and trifluoromethyl functionalities. This unique structural arrangement suggests potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and structure-activity relationships (SAR).

Chemical Structure

The chemical formula of the compound is C22H22F3N7O2C_{22}H_{22}F_3N_7O_2, indicating a complex arrangement of nitrogen-containing heterocycles and aromatic systems. The presence of trifluoromethyl groups is known to enhance lipophilicity and bioactivity.

Anticancer Activity

Research has indicated that compounds containing imidazole and piperazine structures exhibit significant anticancer properties. For instance, derivatives similar to our compound have shown promising results against various cancer cell lines, including:

  • MCF-7 (breast cancer) : Select derivatives demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin.
  • A549 (lung cancer) : Notable inhibition of cell proliferation was observed, with some compounds achieving IC50 values as low as 3.0 µM .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell LineIC50 (µM)Reference
Compound AMCF-74.53
Compound BA5493.0
Compound CHCT1160.63

Antimicrobial Activity

The imidazole ring is well-known for its antimicrobial properties. Compounds with similar structures have been tested for their effectiveness against various pathogens:

  • Bacterial Strains : Some derivatives showed significant antibacterial activity against Gram-positive and Gram-negative bacteria.
  • Protozoal Infections : There is evidence suggesting that related imidazole-based compounds possess antiprotozoal activity, outperforming traditional treatments like albendazole .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Compounds with piperazine rings often inhibit key enzymes involved in cancer proliferation and microbial survival.
  • Interaction with Receptors : The imidazole moiety may interact with various biological receptors, influencing cellular signaling pathways.
  • Induction of Apoptosis : Some studies have shown that these compounds can induce apoptosis in cancer cells through mitochondrial pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of the compound. Modifications to the imidazole and piperazine rings can significantly affect potency and selectivity:

  • Substituent Variations : Changing the position or type of substituents on the aromatic rings can enhance or reduce activity.
  • Fluorination Effects : The trifluoromethyl group has been shown to increase metabolic stability and lipophilicity, which are beneficial for drug-like properties.

Case Studies

Several studies have highlighted the efficacy of similar compounds in preclinical settings:

  • A study demonstrated that a related piperazine derivative exhibited potent anticancer effects in vivo, showing a significant reduction in tumor size in xenograft models.
  • Another research focused on the antimicrobial efficacy against resistant strains of bacteria, showcasing a novel mechanism of action that circumvents existing resistance pathways.

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